N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycylglycine
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Overview
Description
N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycylglycine is a synthetic compound belonging to the phthalazine derivatives family Phthalazine derivatives are known for their significant biological activities and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycylglycine typically involves the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate to afford (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate. This ester is then hydrazinolyzed to give the corresponding hydrazide, which is further coupled with amino acid ester hydrochloride and/or amines to produce several dipeptides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and alcohols are commonly employed.
Major Products Formed
Scientific Research Applications
N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycylglycine has been studied for its potential use in a range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential as an anti-breast cancer agent through EGFR-mediated apoptosis.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism by which N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycylglycine exerts its effects involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), leading to apoptosis in cancer cells. This inhibition is facilitated by the compound’s binding disposition towards the EGFR protein, as highlighted by molecular docking studies .
Comparison with Similar Compounds
Similar Compounds
Azelastin: An antihistamine with a similar phthalazine core.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor.
Hydralazine: An antihypertensive agent.
Uniqueness
N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycylglycine stands out due to its unique combination of the phthalazine core with glycylglycine, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit EGFR and induce apoptosis in cancer cells makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C14H14N4O5 |
---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
2-[[2-[[2-(1-oxophthalazin-2-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H14N4O5/c19-11(16-7-13(21)22)6-15-12(20)8-18-14(23)10-4-2-1-3-9(10)5-17-18/h1-5H,6-8H2,(H,15,20)(H,16,19)(H,21,22) |
InChI Key |
KUUKSKOQHSLQLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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